molecular formula C16H31NO10S3 B1494668 8-Methylsulfinyl-n-octyl glucosinolate CAS No. 21973-60-4

8-Methylsulfinyl-n-octyl glucosinolate

Cat. No.: B1494668
CAS No.: 21973-60-4
M. Wt: 493.6 g/mol
InChI Key: GPMDJOOLATZDQL-OTNWBXTQSA-N
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Description

8-Methylsulfinyl-n-octyl glucosinolate is a type of glucosinolate, a class of natural compounds found predominantly in the Brassicaceae family of plants. These compounds are known for their role in plant defense mechanisms and their potential health benefits in humans. This compound, specifically, is an aliphatic glucosinolate derived from methionine and is found in various cruciferous vegetables such as watercress and Arabidopsis thaliana .

Mechanism of Action

Target of Action:

The primary targets of 8-Methylsulfinyl-n-octyl glucosinolate are enzymes involved in the biosynthesis of glucosinolates. Specifically, it interacts with the gene methylthioalkylmalate synthase1 (MAM1), which plays a crucial role in chain elongation of methionine-derived glucosinolates . MAM1 determines whether methionine (Met) is extended predominantly by one or two methylene groups, resulting in glucosinolates with three- or four-carbon side chains.

Mode of Action:

When plant tissue is damaged (e.g., by herbivores), glucosinolates come into contact with myrosinases, which hydrolyze them. This process leads to the formation of unstable aglycones, which rearrange into various bioactive compounds, including isothiocyanates, nitriles, and thiocyanates . The mode of action involves the condensation of 2-oxo-4-methylthiobutanoic acid with acetyl-coenzyme A, catalyzed by MAM1. This elongates the Met chain and contributes to glucosinolate diversity.

Biochemical Pathways:

Glucosinolates are derived from Met and contain a β-thio-glucose moiety, a sulfonated oxime, and a variable side chain. The additional methylene groups in the side chain arise from acetyl-coenzyme A through an acetyl-CoA condensation/decarboxylation cycle, adding one methylene group per cycle . These compounds play roles in plant defense against herbivores and pathogens.

Result of Action:

The action of this compound leads to the production of bioactive derivatives, such as isothiocyanates. These derivatives have diverse effects, including antimicrobial, anticancer, and insect-repellent properties . The cellular effects involve modulation of gene expression and metabolic pathways.

Biochemical Analysis

Biochemical Properties

Glucohirsutin is involved in several biochemical reactions within plants. It interacts with enzymes such as myrosinase, which hydrolyzes glucosinolates to produce biologically active compounds like isothiocyanates. These interactions are essential for the plant’s defense system. Glucohirsutin also interacts with proteins and other biomolecules, contributing to its role in biochemical pathways .

Cellular Effects

Glucohirsutin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in defense responses, leading to enhanced resistance against herbivores and pathogens. Additionally, glucohirsutin impacts cellular metabolism by modulating the activity of enzymes involved in primary and secondary metabolic pathways .

Molecular Mechanism

The molecular mechanism of glucohirsutin involves its hydrolysis by myrosinase to produce isothiocyanates, which are potent bioactive compounds. These isothiocyanates can bind to and inhibit the activity of specific enzymes, leading to changes in gene expression and cellular function. Glucohirsutin’s interaction with transcription factors and other regulatory proteins further modulates its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glucohirsutin have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that glucohirsutin is relatively stable under certain conditions but can degrade over time, leading to a decrease in its bioactivity. Long-term studies have shown that glucohirsutin can have sustained effects on cellular function, particularly in enhancing defense responses .

Metabolic Pathways

Glucohirsutin is involved in several metabolic pathways, including the glucosinolate biosynthetic pathway. It interacts with enzymes such as cytochrome P450s and glycosyltransferases, which are crucial for its biosynthesis and modification. Glucohirsutin also affects metabolic flux and metabolite levels, contributing to its role in plant defense and other physiological processes .

Transport and Distribution

Within cells and tissues, glucohirsutin is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it exerts its bioactive effects. The transport and distribution of glucohirsutin are essential for its role in plant defense and other biological functions .

Subcellular Localization

Glucohirsutin is localized in specific subcellular compartments, including the vacuole and cytoplasm. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments. The subcellular localization of glucohirsutin is crucial for its interaction with enzymes and other biomolecules, contributing to its overall bioactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glucosinolates, including glucohirsutin, involves a series of enzymatic reactions. The core structure formation of glucosinolates is accomplished in five steps via oxidation by cytochrome P450 enzymes (CYP79 and CYP83), followed by C-S lyase, S-glucosyltransferase, and sulfotransferase .

Industrial Production Methods

Industrial extraction of glucosinolates typically involves the use of high-pressure liquid chromatography (HPLC). The process begins with the extraction of intact glucosinolates from ground plant materials using a methanol-water mixture at high temperatures to disable myrosinase activity. The extract is then purified using an ion-exchange column, followed by sulfatase treatment to obtain desulfoglucosinolates, which are then analyzed and quantified using HPLC .

Chemical Reactions Analysis

Types of Reactions

8-Methylsulfinyl-n-octyl glucosinolate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of glucosinolates by the enzyme myrosinase results in the formation of isothiocyanates, nitriles, and thiocyanates .

Common Reagents and Conditions

Common reagents used in the reactions involving glucohirsutin include methanol, sodium acetate, and hydrogen chloride for extraction and purification . The hydrolysis reaction typically occurs under mild acidic or neutral conditions in the presence of myrosinase.

Major Products

The major products formed from the hydrolysis of glucohirsutin are isothiocyanates, which are known for their potential anticancer properties .

Comparison with Similar Compounds

8-Methylsulfinyl-n-octyl glucosinolate is similar to other aliphatic glucosinolates such as glucoiberin, glucohesperin, and gluconasturtiin. it is unique in its specific side chain structure, which influences its biological activity and health benefits . For instance, glucoiberin and glucohesperin have shorter side chains compared to glucohirsutin, which affects their hydrolysis products and subsequent biological effects .

List of Similar Compounds

  • Glucoiberin
  • Glucohesperin
  • Gluconasturtiin
  • Glucobrassicin
  • 4-Methoxyglucobrassicin

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-9-methylsulfinyl-N-sulfooxynonanimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO10S3/c1-29(22)9-7-5-3-2-4-6-8-12(17-27-30(23,24)25)28-16-15(21)14(20)13(19)11(10-18)26-16/h11,13-16,18-21H,2-10H2,1H3,(H,23,24,25)/b17-12-/t11-,13-,14+,15-,16+,29?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMDJOOLATZDQL-OTNWBXTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCCCCCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)CCCCCCCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347084
Record name Glucohirsutin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21973-60-4
Record name Glucohirsutin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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